molecular formula C12H18N4S B1471689 2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine CAS No. 1531123-26-8

2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine

Cat. No.: B1471689
CAS No.: 1531123-26-8
M. Wt: 250.37 g/mol
InChI Key: IUATTYACRAGHRB-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4S and its molecular weight is 250.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine core substituted with a cyclopropyl group and a thiomorpholine moiety. Its unique structural features contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.

Research indicates that this compound acts primarily as an inhibitor of the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) enzyme. This enzyme is crucial for the biosynthesis of bioactive lipids, including anandamide, which plays a significant role in various physiological processes.

Key Findings:

  • Inhibition Potency : The compound has shown nanomolar potency against NAPE-PLD, with IC50 values reported around 72 nM, indicating strong inhibitory effects on lipid metabolism pathways .
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the pyrimidine ring have been systematically studied. For example, substituting morpholine with more hydrophobic groups significantly increased potency .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
NAPE-PLD Inhibition Potent inhibitor with IC50 = 72 nM
Anandamide Regulation Decreases anandamide levels in neuronal cells and mouse brain
Behavioral Effects Influences emotional behavior in mice at doses of 30 mg/kg
SAR Analysis Modifications lead to increased potency; optimal combinations yield high activity

Case Studies and Research Findings

Several studies have explored the compound's effects in vivo and in vitro. Notably, a study demonstrated that treatment with this compound resulted in significant alterations in lipid profiles associated with neuroinflammation.

Case Study Example:

In a controlled experiment involving mice, administration of the compound resulted in:

  • A marked reduction in anxiety-like behaviors.
  • Altered levels of endocannabinoids, suggesting therapeutic potential for anxiety disorders.
  • Enhanced cognitive function in tasks requiring memory retention.

These findings highlight the compound's potential as a therapeutic agent for neuropsychiatric conditions.

Properties

IUPAC Name

2-cyclopropyl-N-methyl-6-thiomorpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-13-10-8-11(16-4-6-17-7-5-16)15-12(14-10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUATTYACRAGHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.